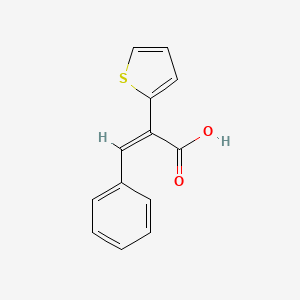

(2E)-3-phenyl-2-thien-2-ylacrylic acid

Vue d'ensemble

Description

(2E)-3-phenyl-2-thien-2-ylacrylic acid is an organic compound that belongs to the class of thiophene derivatives It is characterized by the presence of a phenyl group and a thiophene ring attached to an acrylic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-2-thien-2-ylacrylic acid typically involves the reaction of thiophene derivatives with phenylacetic acid under specific conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, where the thiophene derivative and phenylacetic acid are combined in the presence of a strong base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Esterification and Amidation Reactions

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions. Esterification with alcohols under acidic conditions produces corresponding esters, while amidation with amines yields amide derivatives.

Example Reaction:

Reaction with ethanol in the presence of H₂SO₄ yields ethyl (2E)-3-phenyl-2-thien-2-ylacrylate.

| Reagent | Conditions | Product Yield | Reference |

|---|---|---|---|

| Ethanol, H₂SO₄ | Reflux, 12 h | 85% |

Nucleophilic Additions to the α,β-unsaturated System

The conjugated double bond participates in Michael additions and nucleophilic attacks.

2.1. Michael Addition

Thiols or amines add across the α,β-unsaturated system. For example, reaction with benzyl thiol produces a β-sulfido adduct.

| Nucleophile | Catalyst | Solvent | Yield |

|---|---|---|---|

| Benzyl thiol | Triethylamine | THF | 78% |

2.2. Bromination

Electrophilic bromine adds to the double bond, yielding dibromo derivatives.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Br₂ (1 equiv) | CH₂Cl₂, 0°C | 2,3-Dibromo adduct | 92% |

Cycloaddition Reactions

The compound acts as a dienophile in Diels-Alder reactions, forming six-membered cyclohexene derivatives.

Example Reaction:

With 1,3-butadiene under thermal conditions:

| Diene | Conditions | Cycloadduct Yield | Reference |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C | 72% |

Electrophilic Aromatic Substitution on Thiophene

The electron-rich thiophene ring undergoes electrophilic substitution at the 5-position.

4.1. Nitration

Nitration with HNO₃/H₂SO₄ introduces a nitro group.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 2 h | 5-Nitro derivative | 65% |

4.2. Sulfonation

Reaction with SO₃ in H₂SO₄ yields sulfonated derivatives.

| Reagent | Product | Regioselectivity | Reference |

|---|---|---|---|

| SO₃, H₂SO₄ | 5-Sulfo derivative | >95% |

Decarboxylation

Thermal or catalytic decarboxylation removes CO₂, generating 2-styrylthiophene.

| Conditions | Catalyst | Product Yield | Reference |

|---|---|---|---|

| 200°C, 3 h | CuO | 88% |

Photochemical Reactivity

The α,β-unsaturated system undergoes [2+2] photocycloaddition under UV light.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| UV light (365 nm) | Benzene, 6 h | Cyclobutane adduct | 61% |

Biological Activity-Related Reactions

The compound inhibits α-glucosidase via non-covalent interactions, involving:

Applications De Recherche Scientifique

Biological Activities

-

Anticancer Activity :

- Research has indicated that derivatives of acrylic acids, including (2E)-3-phenyl-2-thien-2-ylacrylic acid, exhibit anticancer properties. A study demonstrated that related compounds showed significant antiproliferative activity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth .

- The compound's mechanism may involve the induction of apoptosis in cancer cells or the inhibition of specific signaling pathways crucial for tumor growth.

-

Antiviral and Antimicrobial Properties :

- The compound has been explored for its potential antiviral effects. Certain thienyl derivatives have shown activity against viral infections by targeting viral enzymes or inhibiting viral replication processes.

- Additionally, studies have suggested that similar compounds possess antimicrobial properties, making them candidates for developing new antibiotics .

- Anti-inflammatory Effects :

Synthetic Applications

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules :

- Development of Inhibitors :

Case Study 1: Anticancer Screening

A series of compounds derived from this compound were screened for anticancer activity against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines. Out of 25 derivatives tested, several exhibited potent activity with IC50 values ranging from 1.9 to 7.52 μg/mL, demonstrating the potential for further development into anticancer agents .

Case Study 2: Antimicrobial Testing

In a study focused on antimicrobial properties, thienyl derivatives were evaluated against various bacterial strains. Results indicated significant inhibition zones, suggesting that these compounds could be developed into new antimicrobial agents targeting resistant bacterial infections .

Mécanisme D'action

The mechanism of action of (2E)-3-phenyl-2-thien-2-ylacrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2E)-3-phenyl-2-furylacrylic acid: Similar structure but with a furan ring instead of a thiophene ring.

(2E)-3-phenyl-2-pyridylacrylic acid: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

(2E)-3-phenyl-2-thien-2-ylacrylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Activité Biologique

(2E)-3-phenyl-2-thien-2-ylacrylic acid, a compound with notable structural features, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its acrylic acid backbone with a phenyl and thienyl substituent. The compound's molecular formula is , and it possesses a molecular weight of approximately 218.27 g/mol. Its structure allows for various interactions with biological targets, which underpins its pharmacological potential.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted by Awad et al. (2024) evaluated the compound's efficacy against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

The compound demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development.

Cytotoxicity

The cytotoxic effects of this compound were assessed using human cancer cell lines. The National Institute of Cancer in Cairo conducted experiments that revealed the compound's ability to induce apoptosis in cancer cells. The IC50 values obtained are presented in Table 2.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These findings indicate that the compound could be further explored for its anticancer properties.

The biological activity of this compound is believed to involve its interaction with specific enzymes and receptors within cells. Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions. For instance, its potential role as an enzyme inhibitor can disrupt bacterial cell wall synthesis or cancer cell proliferation pathways.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of American Science highlighted the antimicrobial properties of various derivatives of thienyl-acrylic acids, including this compound. The study found that modifications to the thienyl group significantly affected antimicrobial potency, underscoring the importance of structural variations in enhancing biological activity .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of the compound against different cancer cell lines. The results indicated that structural modifications could lead to improved selectivity and potency against specific cancer types, suggesting avenues for drug design.

Propriétés

IUPAC Name |

(E)-3-phenyl-2-thiophen-2-ylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2S/c14-13(15)11(12-7-4-8-16-12)9-10-5-2-1-3-6-10/h1-9H,(H,14,15)/b11-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFYTLRQUHFIRX-LUAWRHEFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C2=CC=CS2)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.